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molecular formula C14H10S B8686691 Dibenzo[b,f]thiepin CAS No. 257-13-6

Dibenzo[b,f]thiepin

Cat. No. B8686691
M. Wt: 210.30 g/mol
InChI Key: KMAWVRYYKYVCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536507

Procedure details

In a similar manner, substituting 10,11-dihydrodibenzo[b,f]thiepin-3-carboxylic acid or dibenzo[b,f]thiepin-3-carboxylic acid for the carboxylic acid starting material employed in Step 1, there is obtained the corresponding 10,11-dihydrobibenzo[b,f]thiepin-3-(4-hydroxy-Δ3 -pyrrolin-3-yl-2,5-dione) or dibenzo[b,f]thiepin-3-(4-hydroxy-Δ3 -pyrrolin-3-yl-2,5-dione).
Name
10,11-dihydrodibenzo[b,f]thiepin-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibenzo[b,f]thiepin-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6][C:5]=2[CH:4]=[C:3](C(O)=O)[CH:2]=1.C1C2C=CC3C=CC=CC=3SC=2C=C(C(O)=O)C=1>>[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
10,11-dihydrodibenzo[b,f]thiepin-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=2SC3=C(CCC21)C=CC=C3)C(=O)O
Step Two
Name
dibenzo[b,f]thiepin-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=2SC3=C(C=CC21)C=CC=C3)C(=O)O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2SC3=C(C=CC21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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